molecular formula C13H18N2O B1184252 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}

2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}

Cat. No.: B1184252
M. Wt: 218.3
InChI Key: CRBFJVWLJQFTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino} is a synthetic indole derivative intended for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and pharmaceuticals . Indole derivatives are extensively investigated for their diverse pharmacological potential, which can include antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This particular compound, featuring a 1-ethyl substitution and an aminomethylene side chain, is offered as a chemical building block for use in drug discovery programs. It is suitable for library synthesis, structure-activity relationship (SAR) studies, and as an intermediate in the development of novel therapeutic agents. Researchers can utilize this compound to explore its interactions with various biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.3

IUPAC Name

2-[(1-ethylindol-3-yl)methylamino]ethanol

InChI

InChI=1S/C13H18N2O/c1-2-15-10-11(9-14-7-8-16)12-5-3-4-6-13(12)15/h3-6,10,14,16H,2,7-9H2,1H3

InChI Key

CRBFJVWLJQFTIH-UHFFFAOYSA-N

SMILES

CCN1C=C(C2=CC=CC=C21)CNCCO

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization in Research of 2 1 Ethyl 1h Indol 3 Yl Methyl Amino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed research findings, including specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities for 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, are not extensively available in the public domain. Spectroscopic data for closely related but structurally distinct indole (B1671886) derivatives have been reported, providing a general framework for the expected spectral features of this compound. For instance, the characterization of compounds such as 2-amino-1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone hydrochloride and (2,3-dihydro-1H-indol-5-ylmethyl)amine highlights the utility of NMR in identifying the core indole structure and its substituents. sigmaaldrich.commdpi.com However, the precise spectral data for the title compound remains proprietary or unpublished.

Proton (¹H) NMR Analysis

In a hypothetical ¹H NMR spectrum of 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, one would anticipate characteristic signals corresponding to the ethyl group, the indole ring protons, the methylene (B1212753) bridge, and the amino group. The ethyl group would likely present as a triplet for the methyl protons and a quartet for the methylene protons. The protons on the indole core would appear in the aromatic region of the spectrum, with their specific shifts and coupling patterns dependent on their electronic environment. The methylene protons of the [(1-Ethyl-1H-indol-3-yl)methyl] moiety and the amino protons would also exhibit distinct chemical shifts.

Hypothetical ¹H NMR Data Table:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Indole H-2 7.0 - 7.5 singlet -
Indole H-4 to H-7 7.0 - 7.8 multiplet -
N-CH₂ (Ethyl) 4.0 - 4.5 quartet ~7
CH₃ (Ethyl) 1.3 - 1.6 triplet ~7
C-CH₂-N 3.8 - 4.2 singlet/doublet -

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon framework of the molecule. The spectrum would display distinct signals for each unique carbon atom, including those of the indole ring, the ethyl group, and the aminomethyl substituent. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom.

Hypothetical ¹³C NMR Data Table:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Indole C-2 120 - 125
Indole C-3 110 - 115
Indole C-3a 125 - 130
Indole C-4 to C-7 110 - 130
Indole C-7a 135 - 140
N-CH₂ (Ethyl) 40 - 45
CH₃ (Ethyl) 14 - 18

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would establish the correlations between adjacent protons, for example, between the methyl and methylene protons of the ethyl group.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the attachment of the ethyl group to the indole nitrogen and the aminomethyl group to the C-3 position of the indole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, with a chemical formula of C₁₂H₁₇N₃, HRMS would provide an exact mass measurement. This experimental value would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence. While specific HRMS data for the title compound is not publicly documented, the technique is standard in the characterization of novel indole derivatives. acs.org

Expected HRMS Data:

Parameter Value
Molecular Formula C₁₂H₁₇N₃
Calculated Exact Mass 203.1422
Ionization Mode ESI+
Expected Ion [M+H]⁺

| Expected m/z | 204.1495 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, characteristic absorption bands would be expected for the N-H bonds of the amino group, the C-H bonds of the aromatic indole ring and the aliphatic ethyl and methylene groups, and the C-N bonds.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino) 3300 - 3500 Medium, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium

Chromatographic Purity and Isomeric Purity Assessment (e.g., HPLC, Chiral HPLC for enantiomeric forms)

The determination of purity for 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino} involves the use of High-Performance Liquid Chromatography (HPLC), a powerful analytical technique capable of separating, identifying, and quantifying each component in a mixture. The primary goal of this analysis is to detect and quantify any impurities that may be present, which could include starting materials, by-products from the synthesis, or degradation products.

A typical HPLC method for assessing the purity of a novel indole derivative like 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino} would be developed and validated to ensure its accuracy, precision, and robustness. The method would involve a stationary phase, often a C18 column, and a mobile phase tailored to achieve optimal separation. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run under either isocratic or gradient elution conditions. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte and potential impurities exhibit strong absorbance.

Detailed Research Findings:

While specific research detailing the HPLC analysis of 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino} is not extensively published, the general methodology for purity assessment of similar indole-containing compounds provides a framework for how such an analysis would be conducted. The results of such an analysis are typically presented in a data table that summarizes the retention times and peak areas of all detected components. The purity of the compound is then calculated based on the relative peak area of the main component compared to the total area of all peaks.

Table 1: Illustrative HPLC Purity Data for 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}

Peak No.Retention Time (min)Peak AreaArea %Identity
12.541,2340.05Impurity A
24.782,468,90199.852-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}
36.121,4810.06Impurity B
48.319870.04Impurity C

Isomeric Purity Assessment:

The molecular structure of 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino} does not inherently contain a chiral center. A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms. In the case of this specific compound, no such carbon atom exists. Therefore, it is an achiral molecule and does not exist as enantiomers.

Consequently, the use of Chiral HPLC for the purpose of separating enantiomeric forms is not applicable to 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}. Chiral HPLC is a specialized sub-technique of HPLC that is employed for the separation of stereoisomers, specifically enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Since 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino} is achiral, it will not resolve into multiple peaks on a chiral column.

The assessment of isomeric purity for this compound would therefore focus on constitutional isomers or geometric isomers if any were possible and relevant to the synthetic route. These would typically be separated and quantified using standard HPLC methods, as described above for general chromatographic purity.

Computational and Theoretical Studies of 2 1 Ethyl 1h Indol 3 Yl Methyl Amino and Indole Based Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. ijrar.org Such studies on indole (B1671886) derivatives provide valuable insights into how substituents on the indole ring and at the 3-position influence the molecule's properties.

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. For indole derivatives, functionals like B3LYP combined with basis sets such as 6-311++G(d,p) have been shown to provide reliable results for molecular structure and vibrational properties. chemrxiv.orgnih.gov

Table 1: Representative Optimized Geometrical Parameters for an Indole Derivative (Ethyl Indole-2-carboxylate) Calculated by DFT

ParameterBond Length (Å)Bond Angle (°)
C4-C91.426-
C2-C101.465-
C10=O111.216-
N1-C2-C3-109.29
N1-C2-C10-132.3
C3-C2-C10-118.41
Data derived from studies on Ethyl Indole-2-carboxylate using B3LYP/6-311++G(d,p) basis set. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For indole and its derivatives, the HOMO is typically localized over the π-system of the indole ring, indicating that this is the region most susceptible to electrophilic attack. ajchem-a.com The LUMO distribution varies depending on the substituents. In a study on indole-3-carbinol (B1674136), a close analog to the core of our target molecule, the HOMO was found to be distributed over the entire molecule, while the LUMO was primarily located on the indole ring. chemrxiv.org The introduction of an ethyl group at the N1 position and an amino group at the C3-methyl position in 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino} would be expected to modulate the energies and distributions of these orbitals. The electron-donating nature of the ethyl and amino groups would likely raise the HOMO energy level, making the molecule more susceptible to oxidation.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for Indole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Indole-5.78-0.155.63
Tryptophan-5.72-0.195.53
Serotonin (B10506)-5.46-0.215.25
Melatonin-5.43-0.255.18
Data based on computational studies of various indole derivatives. ajchem-a.com The values illustrate the influence of substituents on frontier orbital energies.

Conceptual DFT provides a framework for using global and local reactivity descriptors to predict chemical behavior. researchgate.net Indices such as electronegativity, chemical hardness, and the electrophilicity index can be calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity. nih.gov Local reactivity is often analyzed using Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

For indole derivatives, the MESP surface typically shows a negative potential (red/yellow) around the nitrogen atom of the pyrrole (B145914) ring and a region of high electron density across the π-system, particularly at the C3 position. chemrxiv.org This makes the C3 position the most common site for electrophilic substitution in unsubstituted indoles. In 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, the C3 position is already substituted. The nitrogen atom of the amino group would represent a key nucleophilic and hydrogen-bond donating site, influencing its interaction with other molecules. The N-H proton of the amino group and the C-H protons of the ethyl group would be potential sites for hydrogen bond donation.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used in drug discovery to understand how potential drug molecules, like indole derivatives, might interact with biological targets such as proteins or enzymes. mdpi.comrsc.org

Docking simulations place a ligand into the binding site of a receptor and score the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Numerous studies have documented the docking of indole-based compounds into the active sites of various enzymes, such as cyclooxygenase (COX), protein kinases, and PPARα. rsc.org

Table 3: Representative Docking Scores of Indole Derivatives Against a Biological Target (COX-2)

Compound IDBinding Affinity (kcal/mol)
Compound IIa-10.40
Compound IIb-11.35
Compound IIc-10.90
Compound IId-11.12
Meloxicam (Reference)-6.89
Data from a molecular docking study of novel 3-ethyl-1H-indole derivatives against the COX-2 enzyme.

Successful binding of a ligand to a biological target is governed by a combination of intermolecular forces. For indole derivatives, these interactions are well-characterized through numerous docking studies.

Hydrogen Bonding: The indole N-H group (if unsubstituted) is a classic hydrogen bond donor. In 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, the N1-H is replaced by an ethyl group, but the secondary amine in the side chain introduces a new hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). This ability to form hydrogen bonds is often critical for anchoring a ligand in the correct orientation within a binding site. For example, docking studies of similar compounds show hydrogen bonds with key amino acid residues like arginine and tyrosine.

π-Interactions: The electron-rich π-system of the indole ring can participate in various π-interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues (e.g., lysine, arginine).

These combined interactions dictate the specificity and affinity of the molecule for its biological target. The precise pattern of these interactions for 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino} would depend on the specific topology and amino acid composition of the target binding site.

Molecular Dynamics Simulations for Conformational Flexibility and Receptor Dynamics

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic nature of molecules like 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino} and other indole derivatives can be explored. These simulations track the movements of atoms over time, offering insights into the conformational flexibility of a molecule and its interactions with biological targets such as protein receptors.

The conformational landscape of indole derivatives is crucial to their biological function. Spectroscopic studies combined with computational analyses have highlighted the inherent conformational flexibility of some indole alkaloids. researchgate.net For instance, MD simulations can reveal how the indole moiety of a ligand penetrates deep into the hydrophobic microdomains of a receptor. acs.org The stability of these interactions is a key determinant of a compound's efficacy. MD simulations have been used to confirm that selected indole alkaloids with high docking scores maintain their interaction and stability with their target proteins over time, marking them as potential lead compounds. nih.gov

Furthermore, MD simulations are instrumental in understanding the dynamics of the receptor itself upon ligand binding. The binding of a ligand can induce significant conformational changes in the receptor, which are critical for signal transduction. nih.gov For example, simulations can elucidate the rearrangement of a linker connecting protein domains, a movement that can be triggered by the binding of a cofactor. rsc.org The stability of ligand-receptor complexes, as assessed by MD simulations, is a key factor in their potential therapeutic application. acs.orgnih.gov

Table 1: Parameters often analyzed in Molecular Dynamics Simulations of Indole Derivatives

ParameterDescriptionSignificance
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of a superimposed molecule and a reference structure over time.Indicates the stability of the molecule or protein-ligand complex during the simulation.
Root Mean Square Fluctuation (RMSF) Measures the deviation of each atom from its average position.Highlights flexible regions within the molecule or protein.
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass.Provides insight into the compactness of the molecule or complex.
Hydrogen Bonds Analysis of the formation and breaking of hydrogen bonds between the ligand and the receptor.Crucial for understanding the specificity and strength of the binding interaction.
Binding Free Energy Calculated using methods like MM-PBSA or MM-GBSA to estimate the strength of the ligand-receptor interaction.A key predictor of the ligand's affinity for the receptor.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing mathematical relationships between the chemical structures of compounds and their biological activities. nih.gov This approach is particularly valuable for large families of compounds like indole derivatives, where it can guide the synthesis of new molecules with enhanced therapeutic properties. nih.govnih.gov

QSAR models are developed by correlating various molecular descriptors (physicochemical, electronic, and steric properties) of a series of indole derivatives with their experimentally determined biological activities. These models, once validated, can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

For example, 2D-QSAR models have been successfully developed for indole derivatives targeting various biological endpoints, such as cyclooxygenase-2 (COX-2) inhibition. nih.gov In one study, a statistically significant 2D-QSAR model was generated with a high squared correlation coefficient (r²) of 0.9382, indicating a strong correlation between the selected descriptors and the biological activity. nih.gov Similarly, QSAR models for indole analogues as monoamine oxidase (MAO) inhibitors have been developed, yielding predictive cross-validated r² values of 0.743 for MAO-A and 0.603 for MAO-B. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D fields surrounding the molecules. For a series of indole derivatives targeting serotonin and dopamine (B1211576) receptors, CoMFA and CoMSIA studies yielded robust models with good internal and external validation. mdpi.com An atom-based 3D-QSAR model for indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation also showed acceptable predictive statistics. researchgate.net

A key outcome of QSAR and 3D-QSAR studies is the identification of specific structural features that are either beneficial or detrimental to the biological activity of indole derivatives. This information is invaluable for lead optimization.

3D-QSAR contour maps provide a visual representation of these structure-activity relationships. For example, in a study of MAO inhibitors, the 3D arrangement of steric and electrostatic fields suggested significant differences in the active sites of MAO-A and MAO-B. nih.gov Similarly, for inhibitors of beta-amyloid aggregation, a grid-based 3D-QSAR model indicated that hydrophobic/non-polar fields were the major contributors to the inhibitory potency. researchgate.net

Table 2: Key Descriptors Used in QSAR Models of Indole Derivatives

Descriptor TypeExample DescriptorsInformation Provided
Electronic Wang-Ford charges, Electrostatic potential chargesDistribution of charges within the molecule, influencing electrostatic interactions.
Steric/Topological T_2_O_0, T_2_N_7 (Alignment-independent descriptors)Information about the molecular shape, size, and branching.
Physicochemical LogP, Molar refractivity, SA Most HydrophobicHydrophobicity, polarizability, and surface area properties.
Quantum Chemical GATS8p, R7e+, G2e (DFT-calculated descriptors)Quantum mechanical properties influencing reactivity and interactions.

Virtual Screening and De Novo Design Strategies for Novel Indole Scaffolds

The vast chemical space of possible indole derivatives necessitates the use of computational strategies to efficiently identify promising new drug candidates. Virtual screening and de novo design are two powerful approaches that leverage our understanding of molecular interactions to explore this space.

Virtual screening involves the computational filtering of large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This can be done through ligand-based methods, which search for molecules with similar properties to known active compounds, or structure-based methods, which dock candidate molecules into the 3D structure of the target protein. nih.gov A hybrid approach, combining both methods, can be particularly effective. nih.gov For example, a ligand-based virtual screening of a compound library, using a known indole derivative as a template, successfully identified new potent inhibitors of M. tuberculosis DNA gyrase ATPase. acs.orgnih.gov

De novo design, on the other hand, involves the computational construction of novel molecules from scratch. rsc.org This approach can lead to the discovery of entirely new chemical scaffolds that are optimized for binding to a particular target. A fragment-based drug design approach, for instance, led to the discovery of a new series of 2,5-disubstituted 7-azaindole (B17877) derivatives as potent kinase inhibitors. rsc.org

These computational strategies have been instrumental in the design and discovery of novel indole-based compounds with a wide range of therapeutic applications, including anticancer agents, researchgate.netresearchgate.netresearchgate.net anti-Alzheimer's agents, nih.gov and inhibitors of viral proteins. nih.gov The flexibility of the indole scaffold, combined with the power of computational design, continues to drive the development of the next generation of indole-based therapeutics. nih.gov

Molecular and Cellular Mechanism of Action Investigations for Indole Derivatives Including 2 1 Ethyl 1h Indol 3 Yl Methyl Amino Type Structures

Elucidation of Specific Molecular Target Interactions

The biological activities of indole (B1671886) derivatives are underpinned by their specific interactions with molecular targets such as enzymes and receptors. These interactions can lead to either the inhibition or activation of these targets, thereby modulating their physiological functions.

Indole-containing compounds have been extensively studied as inhibitors of various enzymes, playing crucial roles in disease pathogenesis.

Tubulin Polymerization Inhibition: A significant number of indole derivatives have been identified as potent inhibitors of tubulin polymerization. eurekaselect.commdpi.comnih.govtandfonline.com This process is critical for the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. eurekaselect.com By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The colchicine (B1669291) binding site on β-tubulin is a common target for many indole-based inhibitors. nih.govnih.gov For instance, certain chalcone-indole derivatives and quinoline-indole derivatives have shown potent in vitro tubulin polymerization inhibition with IC50 values in the nanomolar to micromolar range. nih.gov The structural features of the indole ring and its substituents are critical for this activity. For example, methyl substitution at the N-1 position of the indole has been shown to significantly enhance antitubulin activity. nih.gov

Monoamine Oxidase (MAO) Inhibition: Indole derivatives have also emerged as effective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. nih.govnih.govyoutube.com Inhibition of MAOs increases the synaptic availability of these neurotransmitters, a mechanism that is therapeutically beneficial in neurological disorders such as Parkinson's disease and depression. nih.govnih.gov Some indole derivatives exhibit high selectivity for the MAO-B isoform, which is particularly relevant for the treatment of Parkinson's disease. nih.gov The interaction with MAO can be either reversible or irreversible, with some propargylamine-containing indole derivatives acting as irreversible inhibitors by forming a covalent bond with the enzyme's flavin cofactor. nih.gov

Other Enzyme Inhibition: Beyond tubulin and MAO, indole derivatives have been shown to inhibit other enzymes. For example, some indole-2-on derivatives are potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and survival. nih.gov Additionally, certain amino derivatives of indole have demonstrated inhibitory activity against isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in the post-translational modification of proteins that regulate cell growth. acs.org

The indole scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels, where they can act as agonists, antagonists, or allosteric modulators.

Cannabinoid Receptors (CB1 and CB2): A significant class of synthetic cannabinoids are aminoalkylindoles, which exhibit high affinity for the CB1 and CB2 receptors. nih.gov These compounds, often found in "Spice" or "K2" products, mimic the effects of endogenous cannabinoids. nih.gov The indole ring and its substituents play a crucial role in receptor binding and activation, with the interaction primarily driven by aromatic stacking within a hydrophobic pocket of the receptor. nih.govcapes.gov.br Indole-3-carboxamide derivatives have also been developed as potent and water-soluble CB1 receptor agonists. rsc.org Furthermore, indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor, capable of altering the binding and signaling of orthosteric ligands. researchgate.net

Serotonin Receptors (5-HT Receptors): Given the structural similarity of the indole core to the neurotransmitter serotonin (5-hydroxytryptamine), it is not surprising that many indole derivatives interact with serotonin receptors. nih.govmakhillpublications.co These compounds can exhibit selectivity for different 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A. nih.govarizona.edu The nature and position of substituents on the indole ring and the amino side chain determine the affinity and functional activity (agonist or antagonist) at these receptors. arizona.edu For example, 3-pyrrolidine-indole derivatives have been investigated as 5-HT2-selective receptor modulators for potential use in treating mental disorders. nih.gov The interaction with 5-HT receptors is often characterized by a salt bridge formation between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. nih.gov

NMDA Receptors: Certain 3-substituted-1H-indole derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. nih.gov These compounds have shown potential as anticonvulsant agents. nih.gov Another class of indole-2-carboxamidine derivatives has also been reported to act as selective NR2B NMDA receptor antagonists. nih.gov Rhynchophylline, an indole alkaloid found in Kratom, also acts as a non-competitive NMDA receptor antagonist. wikipedia.org

Table 1: Selected Indole Derivatives and their Receptor Interactions

Compound Class Receptor Target Activity Reference
Aminoalkylindoles CB1/CB2 Agonist nih.gov
Indole-3-carboxamides CB1 Agonist rsc.org
Indole-2-carboxamides CB1 Allosteric Modulator researchgate.net
D2AAK5, D2AAK6, D2AAK7 5-HT1A/5-HT2A Ligand nih.gov
3-Pyrrolidine-indoles 5-HT2 Modulator nih.gov
3-Substituted-1H-indoles NMDA (NR2B) Antagonist nih.gov
Indole-2-carboxamidines NMDA (NR2B) Antagonist nih.gov

The biological effects of indole derivatives are not limited to direct enzyme or receptor modulation. They can also interfere with other fundamental cellular processes.

Protein-Protein Interactions: Indole itself has been shown to modulate cooperative protein-protein interactions within the bacterial flagellar motor, thereby influencing bacterial motility. nih.gov This suggests that indole and its derivatives can act as modulators of protein complexes. In the context of plant biology, protein-protein interaction networks involving enzymes in the indole glucosinolate biosynthetic pathway have been identified, highlighting the complex regulation of metabolic pathways. ethz.ch

Protein-Nucleic Acid Interactions: Some indole derivatives have demonstrated the ability to bind to DNA. nih.gov For example, new indole derivatives bearing thiazolidine (B150603) and imidazolidine (B613845) rings have been shown to interact with calf thymus DNA, with some compounds exhibiting high DNA binding constants. nih.gov This interaction can contribute to their antitumor activity. Molecular docking studies have also suggested that certain indole-3-carboxylic acid conjugates can bind to DNA gyrase. nih.gov

Cellular Pathway Interrogation

By interacting with specific molecular targets, indole derivatives can modulate complex cellular pathways, leading to a range of cellular responses.

Cell Cycle Progression: A well-documented effect of many anticancer indole derivatives is the induction of cell cycle arrest. numberanalytics.com This is often a direct consequence of tubulin polymerization inhibition, which disrupts the formation of the mitotic spindle and halts cells in the G2/M phase of the cell cycle. nih.govmdpi.com However, some indole derivatives, such as a stable tetrameric derivative of indole-3-carbinol (B1674136), can induce G1 cell cycle arrest by inhibiting the expression and activity of cyclin-dependent kinase 6 (CDK6). aacrjournals.org Similarly, 28-indole-betulin derivatives have been observed to cause G1 phase arrest in breast cancer cells. nih.gov

Microtubule Dynamics: As discussed previously, the modulation of microtubule dynamics is a key mechanism of action for a large number of indole derivatives. eurekaselect.commdpi.comnih.govtum.denih.gov These compounds can either inhibit tubulin polymerization, leading to microtubule depolymerization, or in some cases, stabilize microtubules. eurekaselect.comacs.org The disruption of the dynamic equilibrium of microtubules interferes with critical cellular functions and is a major strategy in cancer chemotherapy. eurekaselect.com

Table 2: Effects of Indole Derivatives on Cellular Processes

Cellular Process Effect Example Compound Class Reference
Cell Cycle G2/M Arrest Chalcone-indole derivatives nih.gov
Cell Cycle G1 Arrest Indole-3-carbinol tetrameric derivative aacrjournals.org
Cell Cycle G1 Arrest 28-indole-betulin derivatives nih.gov
Microtubule Dynamics Inhibition of Polymerization Azaindole derivatives nih.gov
Microtubule Dynamics Destabilization Indololatonduine derivatives nih.govacs.org

Indole derivatives can influence a variety of intracellular signaling pathways, contributing to their diverse pharmacological effects. The activation of the 5-HT2A receptor by agonists, for instance, primarily couples to the Gαq signal transduction pathway, leading to the stimulation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity. wikipedia.org Indole itself can act as an intercellular signal molecule in bacteria, regulating processes such as biofilm formation and virulence. wikipedia.org In cancer cells, indole derivatives can modulate signaling pathways involved in apoptosis (programmed cell death) and angiogenesis (the formation of new blood vessels). numberanalytics.commdpi.com For example, indole-3-carbinol and its metabolite diindolylmethane can induce apoptosis by regulating the expression of pro- and anti-apoptotic proteins. numberanalytics.com

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy) as a Cellular Research Phenomenon

Indole derivatives represent a significant class of compounds investigated for their ability to modulate cellular signaling pathways, with many demonstrating the capacity to induce programmed cell death. nih.gov The induction of apoptosis and autophagy is a hallmark of the anticancer activity observed for numerous natural and synthetic indole compounds. nih.govmdpi.com Research into compounds such as indole-3-carbinol (I3C) and its dimer 3,3′-diindolylmethane (DIM) has established that indole scaffolds can trigger apoptosis through multiple mechanisms. nih.govresearchgate.net These mechanisms often involve the modulation of key regulatory proteins. For instance, studies have shown that certain indole derivatives can alter the expression levels of the Bcl-2 family of proteins, leading to a higher Bax/Bcl-2 ratio, which is a critical event in initiating the mitochondrial apoptotic cascade. nih.govkarger.com

Furthermore, the inhibition of pro-survival signaling pathways, such as the NF-κB pathway, is another mechanism by which indole compounds can promote apoptosis. nih.gov In the context of a structure like 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, its potential to induce programmed cell death would be a primary focus of cellular-level investigation. Research would typically explore its ability to trigger caspase activation, induce mitochondrial membrane depolarization, and generate reactive oxygen species (ROS), all of which are events linked to apoptosis. nih.gov

In addition to apoptosis, autophagy is another programmed cell death pathway that can be initiated by indole derivatives. Some compounds have been shown to induce autophagy, which can either lead to cell death or act as a survival mechanism, depending on the cellular context. nih.govmdpi.com For a novel compound like 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, investigations would assess its impact on autophagic markers such as LC3 conversion and Beclin-1 expression to determine its role in this complex cellular process. The interplay between apoptosis and autophagy induction would be a crucial area of research to understand the full spectrum of its cellular effects.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of indole derivatives is highly dependent on their structural features. Structure-Activity Relationship (SAR) analysis is therefore essential to understand how different parts of the molecule contribute to its biological profile and to guide the design of more potent and selective compounds.

Impact of N-Substitution on Biological Interaction Profiles

The substitution at the N1 position of the indole ring is a critical determinant of biological activity. The presence of a substituent on the indole nitrogen, such as the ethyl group in 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, can significantly influence the compound's physicochemical properties, including lipophilicity, metabolic stability, and molecular conformation. nih.gov These changes, in turn, affect how the molecule interacts with its biological targets.

Research on various N-substituted indole derivatives has shown that modifying this position can lead to a wide range of biological outcomes. nih.govsrce.hr For example, in some series of compounds, the introduction of an N-alkyl or N-aryl group enhances potency for a specific target compared to the N-H counterpart. nih.gov The ethyl group in the subject compound likely increases its lipophilicity, which may enhance its ability to cross cellular membranes. The nature and size of the N-substituent can also create specific steric and electronic interactions within a receptor's binding pocket, potentially increasing affinity and selectivity. SAR studies often involve synthesizing a library of analogs with different N-substituents (e.g., methyl, propyl, benzyl) to probe these interactions and optimize activity. srce.hr

Table 1: Influence of N1-Substitution on Indole Derivative Activity (Illustrative)

N1-Substituent General Effect on Lipophilicity Potential Impact on Activity
-H (unsubstituted) Lower Baseline activity, may have higher aqueous solubility
-CH₃ (Methyl) Increased May improve membrane permeability and binding affinity
-C₂H₅ (Ethyl) Moderately Increased Balances increased lipophilicity with steric bulk

Role of Methylamino Side Chain Geometry and Chemical Environment

The side chain at the C2 or C3 position of the indole nucleus is fundamental to the biological activity of many indole derivatives. In 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, the molecule features an amino group at the C2 position, linked to a methyl group which is in turn attached to the C3 position of a second indole moiety. This complex side chain creates a specific three-dimensional geometry and chemical environment that dictates its interactions.

The presence of a 2-amino group is a key feature in several biologically active indole series. acs.orgrsc.org The basicity of the nitrogen atom in the amino group allows for the formation of hydrogen bonds and ionic interactions with biological targets, which can be essential for binding affinity. nih.gov However, further substitution on this amino group can drastically alter or even abolish biological activity, highlighting the sensitivity of this position. nih.gov The geometry of the linker—in this case, the -(C=C)-N-CH₂- bridge between the two indole rings—is also critical. It defines the distance and relative orientation of the two indole pharmacophores, which is crucial for fitting into a specific binding site. The flexibility or rigidity of this linker influences the conformational states the molecule can adopt, thereby affecting its ability to engage with its target.

Effects of Substitutions on the Indole Ring System

Modifying the benzene (B151609) portion of the indole ring system is a common strategy to fine-tune the electronic properties and biological activity of indole derivatives. nih.gov The parent compound, 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, is unsubstituted on the benzo ring. Introducing substituents such as halogens (F, Cl, Br), methoxy (B1213986) (-OCH₃), or nitro (-NO₂) groups at positions 4, 5, 6, or 7 can have profound effects.

Table 2: General Effects of Indole Ring Substitution on Biological Activity (Illustrative)

Position Substituent Type General Impact on Activity Profile
C5 Halogen (e.g., -Cl, -F) Often enhances potency in various compound series.
C5 Methoxy (-OCH₃) Can increase activity, may alter selectivity.
C6 Various Position is frequently modified to tune properties.

Comparison with Structurally Related Indole-Based Research Compounds

To understand the potential biological profile of 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, it is useful to compare it with other well-studied indole-based compounds. Natural indoles like Indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (B526164) (DIM) are benchmark compounds known for their broad biological activities. nih.govkarger.com Unlike the subject compound, I3C is a simple C3-substituted indole. DIM is a symmetrical dimer linked at the C3 position. The title compound is an asymmetric dimer with a more complex C2-N-C3 linkage, suggesting it may interact with targets differently than I3C or DIM.

Other related structures include indole-triazine derivatives, where indole moieties are attached to a central triazine core. nih.gov These compounds, particularly N-substituted aminoindoles, have shown efficacy as protein aggregation inhibitors. nih.gov This suggests that the N-substituted indole motif within the title compound could be a key contributor to a potential biological effect. The unique combination of an N-ethyl indole, a 2-amino substitution, and the specific methylamino linker to a second indole-3-yl methyl group defines a novel chemical space that may yield a distinct biological activity profile compared to previously studied indole derivatives.

Table 3: Structural Comparison of Indole Derivatives

Compound Core Structure Key Features
2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino} Asymmetric bis-indole derivative N1-ethyl substitution; C2-amino group; C2-N-CH₂-C3 linkage
Indole-3-carbinol (I3C) Monomeric indole C3-methanol substitution. nih.gov
3,3'-Diindolylmethane (DIM) Symmetric bis-indole C3-CH₂-C3 linkage. nih.gov
6-6' linked bis-indoles Symmetric bis-indole Direct C6-C6 bond between indole rings. nih.gov

Future Directions and Emerging Research Avenues for Indole Based Chemical Compounds

Development of Indole (B1671886) Derivatives as Chemical Probes for Biological Systems

The unique photophysical properties of the indole nucleus make it an exceptional platform for the design of chemical probes to interrogate complex biological systems. Future research is focused on creating sophisticated tools for sensing, imaging, and labeling biomolecules with high specificity and sensitivity.

Indole-based fluorescent probes are being developed to detect a variety of analytes and physiological conditions. For instance, novel indole derivatives designed with a donor-π-acceptor (D-π-A) architecture exhibit solvatochromism, where their fluorescence changes in response to the polarity of their environment. nih.gov This property is being harnessed to create probes that can report on changes in cellular microenvironments. Furthermore, the nitrogen and oxygen atoms within these structures can be protonated, leading to dramatic colorimetric and fluorescent responses to pH changes. nih.gov This has led to the development of indole-based pH sensors for monitoring cellular processes. nih.gov

Another promising area is the development of radiohalogenated indole derivatives for in vivo imaging techniques like Positron Emission Tomography (PET). Researchers have successfully synthesized radioiodinated and radiobrominated versions of existing drugs, such as osimertinib, by modifying the indole ring. acs.org These imaging probes can help in diagnosing diseases and selecting patients for specific treatments by visualizing the distribution of drug targets in the body. acs.org While initial studies have shown promise, further structural modifications are often needed to improve target specificity and reduce off-target accumulation. acs.org

Table 1: Examples of Indole-Based Chemical Probes

Probe Type Indole Derivative Example Application Key Feature Reference
Fluorescent pH Sensor D-π-A Indole Derivative Monitoring cellular pH Colorimetric and fluorescent response to protonation nih.gov
PET Imaging Agent [125I]I-osimertinib Cancer diagnostics Radiohalogenated for in vivo imaging acs.org

Exploration of Novel Synthetic Methodologies for Accessing Diverse Indole Chemistries

The continued importance of indole derivatives in various scientific fields fuels the demand for new and efficient synthetic methods. rsc.orgresearchgate.net Contemporary research in this area is focused on developing methodologies that are not only versatile and high-yielding but also align with the principles of green chemistry.

One of the key trends is the use of transition-metal catalysis to construct and functionalize the indole scaffold. researchgate.netmdpi.com Palladium-catalyzed reactions, for example, have been employed in one-pot, three-component procedures to generate 2,3-substituted indoles. researchgate.net Iron-catalyzed C-H amination of indoles represents another significant advancement, offering a way to install nitrogen-containing functional groups at the C7 position with high regioselectivity. nih.gov These methods often tolerate a wide range of functional groups, allowing for the synthesis of complex molecules. nih.gov

Multicomponent reactions (MCRs) are also gaining prominence as a sustainable approach to indole synthesis. rsc.orgwikipedia.org MCRs allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step, which is highly efficient and atom-economical. wikipedia.org For example, a two-step sequence involving an Ugi four-component reaction followed by an acid-catalyzed cyclization has been developed for the sustainable synthesis of indole-2-carboxamides. rsc.org

Furthermore, green chemistry approaches are being increasingly adopted. nih.gov These include the use of ultrasound irradiation to promote palladium-catalyzed coupling-cyclization reactions and the development of catalyst-free, one-pot, three-component domino reactions in environmentally benign solvent systems like ethanol-water. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Indole Drug Design Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new indole-based drugs. chim.itiaea.org These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety.

AI and ML algorithms are being applied at various stages of the drug discovery pipeline. spiedigitallibrary.org In target identification, AI can analyze multi-omics data to uncover novel biological targets for indole compounds. rsc.org For hit identification, virtual screening powered by ML can rapidly screen massive libraries of virtual indole derivatives to identify those with a high probability of binding to a specific target. chim.it This significantly reduces the time and cost associated with traditional high-throughput screening.

A particularly exciting application is de novo drug design, where generative AI models can design entirely new indole-based molecules with desired pharmacological profiles. rsc.org These models can learn the complex relationships between chemical structure and biological activity to generate novel compounds with improved properties. iaea.org Furthermore, AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of indole derivatives, helping to identify and eliminate candidates with unfavorable profiles early in the development process. spiedigitallibrary.orgrsc.org The use of augmented intelligence, which combines AI methods with computational chemistry, is also a promising approach, especially when dealing with limited or inconsistent data.

Table 2: Applications of AI/ML in Indole Drug Design

Application Area AI/ML Technique Purpose Potential Impact Reference
Target Identification Multi-omics data analysis Discover novel biological targets Accelerate the start of drug discovery programs rsc.org
Virtual Screening Machine Learning models Identify hit compounds from large libraries Reduce time and cost of screening chim.it
De novo Drug Design Generative Adversarial Networks (GANs) Create novel indole structures with desired properties Expand chemical space with optimized drug candidates iaea.org

Investigation of Indole Compounds in Non-Biological Advanced Materials Research (e.g., organic electronics, energy storage)

The unique electronic properties of the indole ring are being increasingly exploited in the development of advanced materials for non-biological applications, particularly in organic electronics and energy storage.

In the field of organic electronics, indole derivatives are being investigated as components of organic light-emitting diodes (OLEDs), organic semiconductors, and dye-sensitized solar cells (DSSCs). acs.org For instance, indolo[3,2-b]carbazole (B1211750) derivatives have been shown to be high-performance organic semiconductors for use in organic thin-film transistors (OTFTs), exhibiting excellent field-effect properties. acs.org The electron-rich nature of the indole core makes it an attractive building block for p-type semiconductors. In DSSCs, indole-based organic dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor material to generate a current. rsc.org The planar structure and electron-donating character of fused indole systems are advantageous for achieving efficient light harvesting. nih.gov

Indole-based polymers are also showing promise in energy storage applications. Polyindole (PIn) is being explored as a material for supercapacitor electrodes. nih.gov While pure PIn has limitations due to its low conductivity, composites of PIn with other materials, such as polyoxometalates, are being developed to enhance its electrochemical performance. nih.gov These composite materials benefit from the good thermal stability and redox activity of PIn. nih.gov

Opportunities for Collaborative and Interdisciplinary Research on Indole Chemistry

The vast potential of indole chemistry can only be fully realized through increased collaboration and interdisciplinary research. The complexity of the challenges being addressed, from developing targeted cancer therapies to creating next-generation electronic materials, necessitates a convergence of expertise from various fields.

Future breakthroughs will likely emerge from the intersection of organic synthesis, medicinal chemistry, computational biology, materials science, and engineering. For example, the development of novel indole-based drugs will require close collaboration between synthetic chemists who can create new molecules, medicinal chemists who can design and optimize them, and biologists who can test their efficacy and mechanism of action. The integration of AI and machine learning into this process adds another layer of interdisciplinary collaboration with data scientists and computational chemists. chim.it

Similarly, the advancement of indole-based materials for electronic and energy applications will depend on partnerships between chemists who synthesize and characterize new materials and materials scientists and engineers who can fabricate and test devices. The establishment of global knowledge hubs and collaborative research programs, such as the one between NIT Warangal and the University of Saskatchewan, can foster the exchange of ideas and accelerate innovation in the field of indole chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino}, and how can reaction yields be maximized?

  • Methodology :

  • Condensation Reactions : Use 1-ethyl-1H-indole-3-carbaldehyde and a primary amine under acidic or basic conditions. For example, reflux in ethanol with catalytic acetic acid (similar to methods in ).
  • Alkylation : Introduce the ethyl group via nucleophilic substitution using ethyl bromide and a base like NaH (analogous to ).
  • Optimization : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (~60–75%) are achievable by controlling temperature (60–80°C) and stoichiometry (1:1.2 aldehyde:amine) .

Q. How can researchers confirm the structural integrity of 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino} post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify indole protons (δ 7.0–7.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH3), and methylamino protons (δ 2.8–3.2 ppm).
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+ at m/z calculated for C12H15N2: 187.12).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/dichloromethane and compare bond lengths/angles to similar indole derivatives (e.g., reports mean C–C bond length of 1.39 Å) .

Q. What analytical techniques are recommended for purity assessment?

  • Methodology :

  • HPLC : Use a C18 column, mobile phase (acetonitrile:water, 70:30), UV detection at 254 nm. Purity >95% is acceptable for biological assays.
  • Melting Point : Compare to literature values (if available) ±2°C.
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-{[(1-Ethyl-1H-indol-3-yl)methyl]amino} in nucleophilic environments?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict nucleophilic attack regions (e.g., methylamino group).
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with electrophiles) .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?

  • Methodology :

  • Orthogonal Assays : Test the compound in parallel using DPPH (antioxidant) and MTT (cytotoxicity) assays. Ensure controlled pH and solvent (DMSO <0.1% v/v).
  • Dose-Response Analysis : Perform IC50 calculations with nonlinear regression (GraphPad Prism).
  • Mechanistic Studies : Use ROS detection probes (e.g., DCFH-DA) to confirm antioxidant activity or apoptosis markers (Annexin V) for cytotoxicity .

Q. How can researchers design SAR studies to optimize the bioactivity of this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with substituents at the indole 5-position (e.g., -Cl, -OCH3) and compare activities.
  • 3D-QSAR : Build a CoMFA model using alignment rules from crystallographic data (e.g., ).
  • Statistical Validation : Use cross-validated q2q^2 >0.5 and r2r^2 >0.8 to ensure model robustness .

Q. What advanced techniques characterize intermolecular interactions in solid-state forms?

  • Methodology :

  • SC-XRD : Collect data at 173 K (as in ) to resolve hydrogen bonding (N–H⋯O) and π-π stacking (3.5–4.0 Å distances).
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., C–H⋯π contacts) using CrystalExplorer.
  • Thermogravimetry (TGA) : Assess thermal stability (decomposition >200°C typical for indoles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.